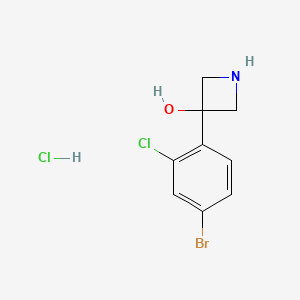

3-(4-Bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

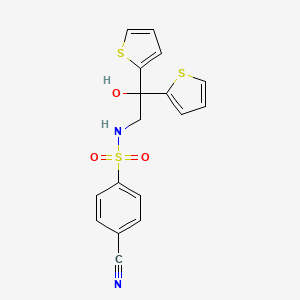

3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C9H9BrClNO·HCl. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Several studies have focused on the synthesis and characterization of azetidinone derivatives, showcasing their potential in various chemical transformations. For instance, azetidinones have been synthesized and tested for their ability to inhibit cholesterol in blood, indicating their potential use in medicinal chemistry and pharmacological research (Wisam Obaid Salman & M. S. Magtoof, 2019). Another study evaluated the reactivity of azetidinones with lithium aluminium hydride, leading to novel synthetic pathways for aziridines and propanols, demonstrating the versatility of azetidinones in organic synthesis (M. D’hooghe, Stijn Dekeukeleire, & N. de Kimpe, 2008).

Antimicrobial Activities

Azetidinone derivatives have also been explored for their antimicrobial activities. A study synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and tested them for antibacterial and antifungal activities, providing insights into the potential therapeutic applications of these compounds (Shailesh H. Shah et al., 2014). Furthermore, microwave-assisted synthesis of azetidinones has been reported, with the resultant compounds screened for antibacterial and antifungal efficacy, highlighting the importance of novel synthesis methods in enhancing biological activity (K. Mistry & K. R. Desai, 2006).

Novel Therapeutic Agents

Research has also been directed towards developing azetidinone derivatives as potential therapeutic agents. For example, novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and evaluated for antimicrobial and antitubercular activities, suggesting their utility as new treatment options against tuberculosis and other microbial infections (K. Ilango & S. Arunkumar, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric

Eigenschaften

IUPAC Name |

3-(4-bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASAPPZOKIXHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C=C(C=C2)Br)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2813483.png)

![N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813486.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)

![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)

![6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2813495.png)

![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)